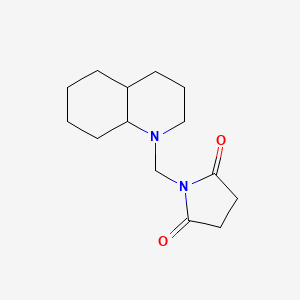
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system that is fully hydrogenated, making it an octahydroquinoline The succinimide moiety is attached to the quinoline ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Octahydro-1(2H)-quinolyl)methyl)succinimide typically involves the reaction of octahydroquinoline with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated quinoline derivatives.
Substitution: The succinimide moiety can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-((Octahydro-1(2H)-quinolyl)methyl)succinimide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide
- N-((Octahydro-1(2H)-quinolyl)methyl)maleimide
- N-((Octahydro-1(2H)-quinolyl)methyl)glutarimide
Uniqueness
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide is unique due to its specific combination of a fully hydrogenated quinoline ring and a succinimide moiety. This structure imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the succinimide moiety can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
92493-56-6 |
|---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H22N2O2/c17-13-7-8-14(18)16(13)10-15-9-3-5-11-4-1-2-6-12(11)15/h11-12H,1-10H2 |
InChI-Schlüssel |
YEYYOMUXAJBNSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCN2CN3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




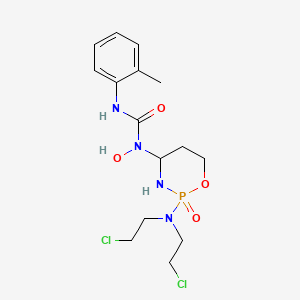
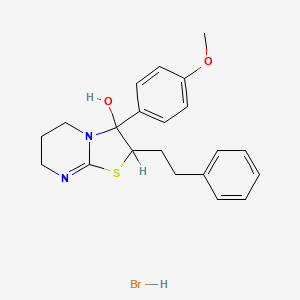
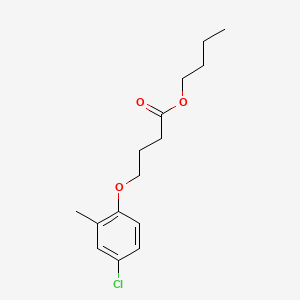
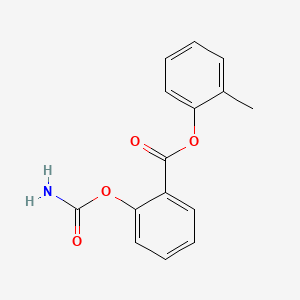
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
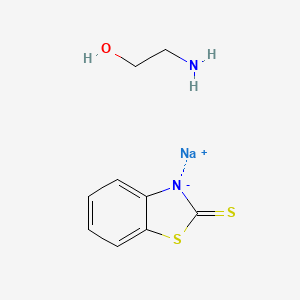
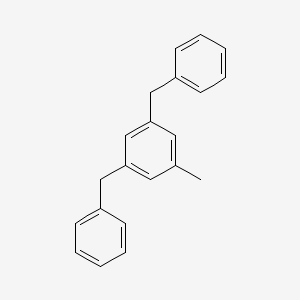
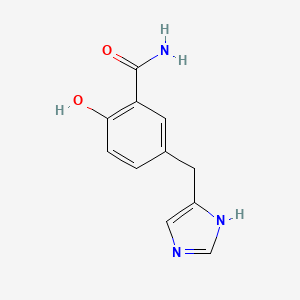

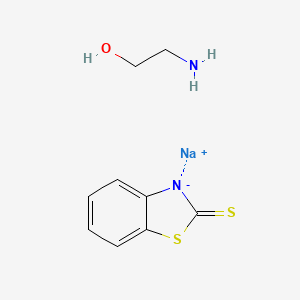

![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
